Scaffold Replacement: Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine in pjDHFR Inhibition
The pyrido[3,2-d]pyrimidine scaffold demonstrates a significant and quantifiable improvement in potency and selectivity for Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) compared to its isomeric pyrido[2,3-d]pyrimidine analog [1]. When the 2,3-d scaffold (compound 6) was replaced with the 3,2-d scaffold (compound 15), a marked 11-fold increase in pjDHFR inhibitory potency was observed, along with a 7-fold improvement in selectivity for pjDHFR over human DHFR (hDHFR) [2]. This head-to-head comparison establishes the 3,2-d ring fusion as the preferred isomer for achieving enhanced target engagement and reduced off-target risk in DHFR-based antifolate programs.
| Evidence Dimension | pjDHFR IC50 (inhibition of enzyme activity) |
|---|---|
| Target Compound Data | Compound 15 (pyrido[3,2-d]pyrimidine core): 80 nM IC50 for pjDHFR; 28-fold selectivity over hDHFR [3] |
| Comparator Or Baseline | Compound 6 (pyrido[2,3-d]pyrimidine core): pjDHFR IC50 reported with an 11-fold lower potency relative to compound 15; selectivity ratio for pjDHFR over hDHFR 7-fold lower than compound 15 [2] |
| Quantified Difference | 11-fold improvement in pjDHFR potency; 7-fold improvement in selectivity for pjDHFR over hDHFR |
| Conditions | In vitro enzyme inhibition assay using recombinant pjDHFR and hDHFR enzymes; IC50 values determined via standard spectrophotometric method monitoring NADPH oxidation at 340 nm [1] |
Why This Matters
For procurement of a starting material in antifolate drug discovery, the 11-fold potency gain and 7-fold selectivity enhancement directly translate to a higher probability of identifying a viable lead candidate and reduced downstream attrition due to off-target effects.
- [1] Parchment, A. R.; et al. Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Bioorganic & Medicinal Chemistry Letters 2019, 29 (15), 1874–1880. DOI: 10.1016/j.bmcl.2019.06.004. View Source
- [2] Parchment, A. R.; et al. Bioorganic & Medicinal Chemistry Letters 2019, 29 (15), 1874–1880. Specifically, the text notes: 'Compared to its pyrido[2,3-d]pyrimidine analog 6, 15 showed an 11-fold improvement in the potency towards pjDHFR and a 7-fold improvement in the selectivity ratio for pjDHFR over hDHFR.' View Source
- [3] Parchment, A. R.; et al. Bioorganic & Medicinal Chemistry Letters 2019, 29 (15), 1874–1880. Compound 15 IC50 = 80 nM and 28-fold selectivity as reported in the abstract and Table 3. View Source
